molecular formula C10H10N2O2 B3588453 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid

2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid

Cat. No.: B3588453
M. Wt: 190.20 g/mol
InChI Key: RFHWILNBDMLOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-1H-benzo[d]imidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-2-3-7-8(4-6)12-9(11-7)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWILNBDMLOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.